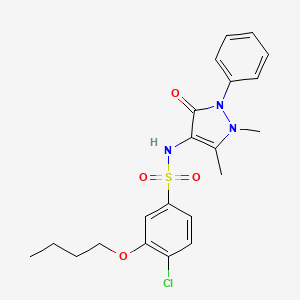
3-Butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and is commonly known as BCS-1.
Mécanisme D'action
The mechanism of action of BCS-1 is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. BCS-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BCS-1 has been found to inhibit the production of inflammatory cytokines and to have antifungal activity.
Biochemical and Physiological Effects
BCS-1 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of carbonic anhydrase IX. BCS-1 has also been shown to have anti-inflammatory and antifungal properties. Furthermore, BCS-1 has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCS-1 in lab experiments is its potent anticancer activity against various cancer cell lines. BCS-1 has also been shown to have anti-inflammatory and antifungal properties, which may be useful in studying these conditions. However, one limitation of using BCS-1 in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of BCS-1 for therapeutic use.
Orientations Futures
There are several future directions for the study of BCS-1. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative disorders. Another direction is to elucidate the mechanism of action of BCS-1 and to identify potential targets for its activity. Additionally, further studies are needed to optimize the synthesis of BCS-1 and to determine the optimal dosage and administration for therapeutic use.
Conclusion
In conclusion, 3-Butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide, or BCS-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCS-1 has been found to exhibit potent anticancer activity against various cancer cell lines, as well as anti-inflammatory and antifungal properties. Further studies are needed to fully understand the mechanism of action of BCS-1 and to optimize its use for therapeutic purposes.
Méthodes De Synthèse
The synthesis of BCS-1 involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1,5-dimethyl-3-oxo-2-phenylpyrazole in the presence of a base. The resulting compound is then reacted with butyl bromide to yield BCS-1. The synthesis of BCS-1 has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
BCS-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BCS-1 has also been shown to have anti-inflammatory and antifungal properties. Furthermore, BCS-1 has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-4-5-13-29-19-14-17(11-12-18(19)22)30(27,28)23-20-15(2)24(3)25(21(20)26)16-9-7-6-8-10-16/h6-12,14,23H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLDBTQSLVSYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2980148.png)
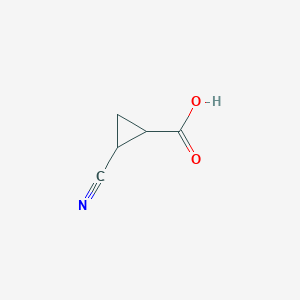
![(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2980150.png)
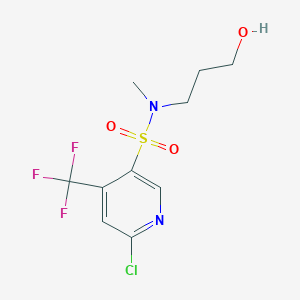
![5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B2980155.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide](/img/structure/B2980156.png)
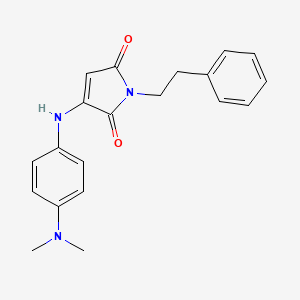
![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)
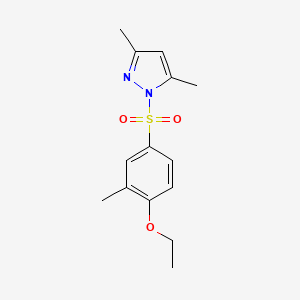
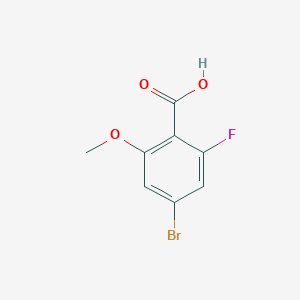
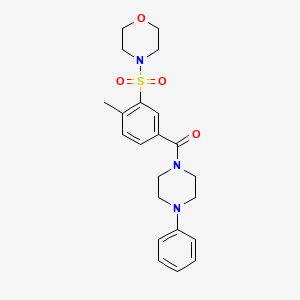
![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)
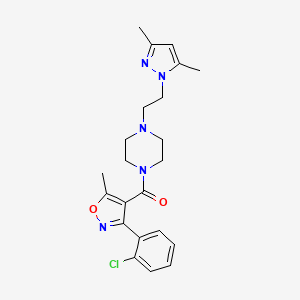
![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)